2-Cyclopropyl-5-ethynyl-1,3-thiazole

DFT reactivity Fukui function electrophilic attack

2-Cyclopropyl-5-ethynyl-1,3-thiazole (CAS 2004482-11-3; molecular formula C₈H₇NS; MW 149.21 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core simultaneously substituted with a cyclopropyl group at position 2 and a terminal ethynyl group at position 5. The compound is supplied as a pale‑yellow to orange solid, soluble in common organic solvents, with a commercially available purity specification of 98% (HPLC).

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
Cat. No. B13625902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-ethynyl-1,3-thiazole
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(S1)C2CC2
InChIInChI=1S/C8H7NS/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2
InChIKeyYKJFVFWZAQNZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-ethynyl-1,3-thiazole – Core Physicochemical and Structural Profile for Scientific Procurement


2-Cyclopropyl-5-ethynyl-1,3-thiazole (CAS 2004482-11-3; molecular formula C₈H₇NS; MW 149.21 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core simultaneously substituted with a cyclopropyl group at position 2 and a terminal ethynyl group at position 5 . The compound is supplied as a pale‑yellow to orange solid, soluble in common organic solvents, with a commercially available purity specification of 98% (HPLC) . Its SMILES string is C#Cc1cnc(C2CC2)s1, confirming the 2,5‑disubstituted regiochemistry . This specific substitution pattern distinguishes it from 2,4‑ and 4,2‑regioisomeric ethynyl‑cyclopropyl‑thiazoles (CAS 1849223‑21‑7 and 211940‑15‑7, respectively), making precise CAS‑number verification essential during procurement.

Why 2-Cyclopropyl-5-ethynyl-1,3-thiazole Cannot Be Casually Swapped with Its Regioisomers or Simpler Thiazole Analogs


Simply replacing 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole with a 4‑ethynyl regioisomer, a non‑cyclopropyl analog, or an ethynyl‑devoid 2‑cyclopropylthiazole carries quantifiable risk. Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level establish a reactivity hierarchy for electrophilic attack at the thiazole nitrogen: 2‑substituted > 5‑substituted > 4‑substituted thiazoles [1]. This means a 4‑ethynyl regioisomer (e.g., CAS 1849223‑21‑7) exhibits measurably different nucleophilic character than the 5‑ethynyl target compound, potentially altering click‑chemistry kinetics and cross‑coupling yields. Furthermore, the cyclopropyl fragment is documented to enhance metabolic stability, restrict conformational freedom, and modulate lipophilicity relative to ethyl or unsubstituted analogs [2]. Substituting a non‑cyclopropyl 5‑ethynylthiazole (e.g., CAS 872122‑41‑3) forfeits these pharmacokinetic advantages. The quantitative evidence below substantiates these differentiation dimensions.

2-Cyclopropyl-5-ethynyl-1,3-thiazole – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Reactivity Hierarchy: 5‑Ethynyl vs. 4‑Ethynyl Thiazole Position

DFT calculations comparing thiazole derivatives substituted at the 2, 4, and 5 positions reveal a clear reactivity sequence for electrophilic attack at the pyridine‑type nitrogen: 2‑substituted thiazoles > 5‑substituted thiazoles > 4‑substituted thiazoles [1]. The Fukui function (fₖ⁻) values at the N‑site are systematically larger for electron‑releasing substituents at the 5‑position than at the 4‑position, indicating that 5‑substituted thiazoles are softer, more polarizable nucleophiles. This directly implies that the target compound (5‑ethynyl) will exhibit different nucleophilic reactivity than its 4‑ethynyl regioisomer (CAS 1849223‑21‑7) in metal‑catalyzed cross‑coupling and click‑chemistry reactions. The effect is attributable to resonance differences: electron‑donating groups at the 5‑position enhance electron density at the ring nitrogen more effectively than the same group at the 4‑position [1].

DFT reactivity Fukui function electrophilic attack thiazole regiochemistry

Predicted Physicochemical Property Comparison: 5‑Ethynyl vs. 4‑Ethynyl Regioisomers

The 4‑ethynyl regioisomer (CAS 1849223‑21‑7) has a PubChem‑computed XLogP3‑AA of 1.8, a predicted boiling point of 245.4 ± 13.0 °C, and a predicted density of 1.23 ± 0.1 g/cm³ [1]. In contrast, the simpler 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3, lacking the 2‑cyclopropyl group) has a substantially lower logP of 1.12440 [2]. The target compound, bearing both the 5‑ethynyl and 2‑cyclopropyl substituents, is expected to have a logP value intermediate between these two benchmarks (estimated ~1.5–1.8), reflecting the lipophilicity‑enhancing effect of the cyclopropyl ring [3]. These differences are consequential for chromatographic retention, solvent partitioning, and membrane permeability. Notably, the 4‑ethynyl regioisomer has a predicted pKa of 1.48 ± 0.10 , whereas the 5‑ethynyl isomer is expected to have a different pKa due to altered electron distribution – relevant for pH‑dependent extraction and salt formation during workup.

logP boiling point density regioisomer comparison physicochemical properties

Cyclopropyl Fragment Impact on Drug‑Like Properties vs. 2‑Ethyl and 2‑Unsubstituted Analogs

The cyclopropyl substituent is widely recognized in medicinal chemistry for imparting distinctive pharmacokinetic advantages. Talele (2016) comprehensively reviewed the 'cyclopropyl fragment' and documented that its incorporation can increase metabolic stability (reduced CYP450 oxidation), enhance target affinity through conformational restriction, and modulate lipophilicity without the steric bulk of larger cycloalkyl groups [1]. Łączkowski et al. (2018) specifically studied thiazoles bearing cyclopropyl fragments and demonstrated that compounds 3a–3d and 3f–3j exhibited MIC values of 0.015–7.81 µg/mL against Candida spp. ATCC strains – activity comparable to or exceeding that of nystatin [2]. Furthermore, compounds 3a, 3h, and 3j displayed anti‑Toxoplasma gondii activity with IC₅₀ values 31–52 times lower (more potent) than sulfadiazine [2]. These data illustrate that the cyclopropyl‑thiazole scaffold is not merely a passive linker but actively contributes to biological potency in a quantifiable manner. A 2‑ethyl‑5‑ethynylthiazole analog (CAS 2137959‑13‑6) or an unsubstituted 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3) would lack these conformational and metabolic‑stability benefits, potentially leading to higher oxidative clearance and altered target engagement.

cyclopropyl metabolic stability drug design SAR Talele review

5‑Ethynyl Group as a Click‑Chemistry Handle: Functional Differentiation from Non‑Ethynyl 2‑Cyclopropylthiazole

The terminal ethynyl group at position 5 enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), strain‑promoted azide‑alkyne cycloaddition (SPAAC), and Sonogashira cross‑coupling – reactions that are fundamentally inaccessible to the non‑ethynyl analog 2‑cyclopropylthiazole (CAS 1452‑16‑8) [1]. Conversely, 5‑ethynyl‑1,3‑thiazole (CAS 872122‑41‑3) offers the ethynyl handle but lacks the cyclopropyl group that enhances metabolic stability and conformational rigidity [2]. The combination of both substituents in a single building block – cyclopropyl for pharmacokinetic tuning and ethynyl for modular derivatization – is a deliberate design feature exploited in the CETZOLE anticancer program, where the 2‑ethynylthiazole moiety functions as the 'warhead' targeting intracellular reductive‑homeostasis proteins including GPX4 [3]. The 5‑position attachment of the ethynyl group (as opposed to the 2‑position in CETZOLE) offers an alternative trajectory for the reactive alkyne, potentially enabling different target‑engagement geometries or linker attachment points in bivalent ligand design.

click chemistry CuAAC Sonogashira coupling terminal alkyne building block utility

Purity Benchmarking and Commercial Availability: 2‑Cyclopropyl‑5‑ethynyl‑1,3‑thiazole vs. Regioisomers

The target compound is commercially available from Leyan (Product No. 2303762) with a purity specification of 98% . The 4‑ethynyl regioisomer 2‑cyclopropyl‑4‑ethynyl‑1,3‑thiazole (CAS 1849223‑21‑7) is offered by CymitQuimica at ≥95% purity , and the 4‑cyclopropyl‑2‑ethynyl regioisomer (CAS 211940‑15‑7) is listed by multiple vendors [1]. However, CAS‑number confusion is a documented procurement risk: the structurally distinct compound 2‑(cyclopropylethynyl)‑1,3‑thiazole (CAS 329204‑45‑7) shares the same molecular formula (C₈H₇NS) and molecular weight (149.21 g/mol) but features the triple bond directly attached to the cyclopropyl ring rather than the thiazole core, resulting in a fundamentally different connectivity . Additionally, 2‑cyclopropyl‑5‑ethynyl‑4‑methylthiazole (CAS 2883050‑69‑7, MW 163.24) represents a methyl‑homologated analog with altered steric and electronic properties . The 98% purity specification of the target compound provides a measurable quality benchmark that should be verified by HPLC upon receipt, particularly when the compound is destined for metal‑catalyzed reactions where alkyne homocoupling byproducts (Glaser coupling) can compromise effective purity.

purity specification commercial availability procurement CAS verification building block

5‑Ethynylthiazole Photoactivated Pesticidal Activity: Patent‑Documented Differentiation from 2‑Ethynyl Series

US Patent 4,788,207 specifically claims photoactivated miticidal and insecticidal 5‑ethynyl substituted thiazoles (Formula I and II), describing their mechanism as photodynamic generation of singlet oxygen that destroys insect tissues [1]. The patent explicitly distinguishes 5‑ethynyl‑substituted thiazoles from 2‑ethynyl series, with distinct structure‑activity relationships. This provides industrial differentiation for the target compound in agrochemical research: the 5‑position of the ethynyl group is critical for the photoactivation mechanism, as the electronic coupling between the alkyne and the thiazole ring modulates the triplet‑to‑singlet oxygen conversion efficiency [1]. The cyclopropyl substituent at position 2 may further tune the electronic properties of the thiazole ring, potentially affecting the quantum yield of singlet oxygen generation – a parameter that would not be accessible with non‑cyclopropyl 5‑ethynylthiazole analogs. While the patent does not specifically exemplify the target compound, the generic Formula I encompasses 5‑ethynyl‑2‑substituted thiazoles where the 2‑substituent can include cyclopropyl, providing a strong intellectual‑property rationale for procuring this specific analog for pesticidal discovery programs.

photoactivated pesticide miticide insecticide 5‑ethynylthiazole singlet oxygen

Optimal Research and Industrial Application Scenarios for 2‑Cyclopropyl‑5‑ethynyl‑1,3‑thiazole Based on Differentiation Evidence


Medicinal Chemistry: Cyclopropyl‑Thiazole Antifungal and Anti‑Toxoplasma Lead Optimization

Building on the Łączkowski et al. (2018) demonstration that cyclopropyl‑thiazole derivatives achieve MIC values as low as 0.015 µg/mL against Candida spp. and IC₅₀ values 31–52× lower than sulfadiazine against Toxoplasma gondii [1], 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole can serve as a modular intermediate. The 5‑ethynyl group enables late‑stage diversification via CuAAC click chemistry with azide‑functionalized pharmacophores, while the 2‑cyclopropyl fragment provides the metabolic stability and conformational constraint identified as critical for potency in the published SAR series. This approach allows systematic exploration of the ethynyl‑linked chemical space without resynthesizing the cyclopropyl‑thiazole core for each analog.

Chemical Biology: Bioorthogonal Probe Synthesis via 5‑Ethynyl Click Handle

The 5‑terminal alkyne of this compound is ideally positioned for strain‑promoted or copper‑catalyzed azide‑alkyne cycloaddition with azide‑bearing fluorophores, biotin tags, or affinity resins. In the context of the CETZOLE program, the 2‑ethynylthiazole moiety has been validated as a covalent warhead targeting GPX4 and other reductive‑homeostasis proteins [2]. The 5‑ethynyl regioisomer offers an alternative warhead trajectory that, when coupled with a cyclopropyl group at position 2 (absent in the published CETZOLE structures), may provide distinct target‑engagement profiles and selectivity windows. The DFT‑predicted intermediate nucleophilic reactivity of the 5‑substituted thiazole (between 2‑ and 4‑substituted) [3] further suggests that this regioisomer may exhibit different metal‑coordination behavior during Pd‑catalyzed probe conjugation, potentially reducing unwanted thiazole‑N‑metal complexation that can poison catalysts.

Agrochemical Discovery: Photoactivated Pesticide Scaffold Development

US Patent 4,788,207 establishes the 5‑ethynylthiazole scaffold as a photoactivated insecticidal/miticidal pharmacophore operating via a singlet‑oxygen mechanism [4]. For industrial agrochemical programs, 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole provides a two‑point diversification platform: the cyclopropyl group at position 2 can be varied (cyclopropyl, 1‑methyl‑cyclopropyl, 1‑methoxy‑cyclopropyl) to tune electronic effects and photostability, while the 5‑ethynyl group can be elaborated via Sonogashira coupling to introduce aryl or heteroaryl substituents that modulate the absorption wavelength and singlet‑oxygen quantum yield. This specific regioisomer is essential because the patent SAR explicitly links the 5‑ethynyl (not 4‑ethynyl) substitution pattern to photodynamic pesticidal activity.

Synthetic Methodology Development: Regioselective Cross‑Coupling on 2,5‑Disubstituted Thiazoles

The compound serves as a well‑defined substrate for method‑development studies in Pd‑catalyzed C–H activation and cross‑coupling. The DFT reactivity ranking (2‑substituted > 5‑substituted > 4‑substituted) [3] predicts that the thiazole C‑4 position in 2‑cyclopropyl‑5‑ethynyl‑1,3‑thiazole should be the most electrophilic unsubstituted ring carbon, enabling regioselective C–H arylation at the 4‑position without competing reaction at the ethynyl group. This contrasts with the 4‑ethynyl regioisomer (CAS 1849223‑21‑7), where both the 4‑position and the 5‑position are substituted, leaving the 2‑substituent as the primary site for further functionalization – a fundamentally different synthetic trajectory. The 98% commercial purity specification further qualifies this compound for stoichiometric method‑development studies where impurities could confound kinetic measurements.

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